N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys trifluoroacetic acid (TFA) is a synthetic peptide primarily recognized for its role as an agonist of formyl peptide receptors. This compound, often abbreviated as N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA, is utilized in various scientific fields, particularly in immunology and medicinal chemistry. The molecular formula of this compound is C₄₅H₆₆F₃N₇O₁₁, and it has a molecular weight of approximately 938.04 g/mol.
The compound can be synthesized through solid-phase peptide synthesis techniques, which allow for the efficient assembly of peptides. It is commercially available from multiple suppliers, including BioCat GmbH and MedChemExpress, indicating its relevance in research applications.
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is classified as a bioactive peptide and is specifically noted for its interaction with formyl peptide receptors, which are G protein-coupled receptors involved in immune cell signaling.
The synthesis of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
In industrial settings, automated synthesizers enhance the efficiency of this process, allowing for higher yields and purity levels. Quality control measures are implemented to ensure the integrity of the final product.
The molecular structure of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA features a sequence of amino acids that includes non-standard residues such as Nle (norleucine). This structure contributes to its unique biological properties.
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA can undergo several chemical reactions typical of peptides:
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA acts primarily by binding to formyl peptide receptors located on immune cells such as neutrophils and macrophages. This binding initiates a signaling cascade involving G-proteins that activate downstream pathways including phospholipase C and mitogen-activated protein kinases. These pathways lead to the chemotactic migration of immune cells toward sites of infection or inflammation, enhancing immune responses.
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is typically supplied as a white to off-white powder. It is soluble in common organic solvents such as dimethylformamide and acetonitrile.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various biochemical assays and studies.
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA has significant applications across several scientific domains:
This comprehensive analysis highlights the significance of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA within scientific research, particularly concerning its biochemical properties and potential therapeutic applications.
The replacement of methionine (Met) with norleucine (Nle) at positions 1 and 4 in the hexapeptide backbone (N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA) addresses a critical limitation of native chemotactic peptides like fMet-Leu-Phe (fMLF). Methionine residues are highly susceptible to oxidation, leading to rapid loss of bioactivity in experimental conditions involving reactive oxygen species (ROS). Norleucine’s linear hexyl side chain (–CH₂–CH₂–CH₂–CH₃) mimics methionine’s hydrophobicity and steric profile while replacing the oxidation-prone thioether group (–S–CH₃) with a stable alkyl chain [5] [7]. This modification yields a >95% retention in receptor binding affinity compared to fMLF while enhancing oxidative stability by 8-fold under physiologically relevant ROS conditions [7]. Consequently, the peptide maintains consistent performance in neutrophil chemotaxis assays where traditional analogs degrade [6].
Table 1: Impact of Norleucine Substitution on Peptide Properties
Property | fMLF (Methionine) | N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA |
---|---|---|
Oxidation Half-life (ROS exposure) | 2.1 ± 0.3 hours | 16.8 ± 1.2 hours |
Receptor Binding Affinity (Kd) | 0.4 nM | 0.5 nM |
Structural Stability | Moderate | High |
The synthesis of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA employs Fmoc-based solid-phase peptide synthesis (SPPS) with strategic optimization to handle sequence complexity. The C-terminal lysine residue is anchored to a Wang resin via its carboxyl group, enabling side-chain amine protection with tert-butyloxycarbonyl (Boc) chemistry. Norleucine and tyrosine require orthogonal protection: Nle uses Fmoc–Nle–OH without side-chain protection, while tyrosine’s phenol group is shielded with tert-butyl groups to prevent O-alkylation during coupling [7].
Coupling reactions utilize HOBt/DIC activation in N,N-dimethylformamide (DMF) with a 5-fold excess of Fmoc-amino acids. The extended chain length (six residues) and hydrophobic residues (Nle, Leu, Phe) necessitate double coupling for residues 3–4 to achieve >99% efficiency per step. Critical process parameters include:
Post-cleavage, the crude peptide is purified via reverse-phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA. Lyophilization yields the TFA salt with >98.5% purity (HPLC, 220 nm), confirmed by mass spectrometry (MW = 938.04 g/mol for TFA salt; C₄₅H₆₆F₃N₇O₁₁) [1] [5] [9].
Table 2: SPPS Optimization Parameters for Hexapeptide Synthesis
Parameter | Standard Protocol | Optimized Protocol | Impact |
---|---|---|---|
Coupling Reagent | HBTU/HOBt | DIC/HOBt | Reduced racemization |
Nle Coupling | Single (1 × 45 min) | Double (2 × 30 min) | >99.5% coupling efficiency |
Cleavage Time | 2 hours | 3 hours | Complete side-chain deprotection |
Purification | Linear ACN gradient | Step gradient (35%→55% ACN) | 98.86% purity (HY-P1591A) [1] |
The N-terminal formyl group (–CHO) is indispensable for agonistic activity at formyl peptide receptors (FPR1/FPR2). Unformylated Nle-Leu-Phe-Nle-Tyr-Lys shows >10,000-fold reduced potency in neutrophil activation assays compared to the formylated variant [7]. This occurs because the formyl group structurally mimics bacterial N-formylmethionine, serving as a pathogen-associated molecular pattern (PAMP) recognized by innate immune receptors.
Biophysically, the formyl moiety enables:
Functional assays confirm that N-formylation confers EC₅₀ values of 0.4–0.5 nM for neutrophil chemotaxis and superoxide production—potency matching that of native fMLF. Crucially, deformylation via aminopeptidases abolishes calcium flux responses within minutes, highlighting the non-redundant role of the formyl group [5] [7] [9].
Radiolabeled derivatives of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA enable quantitative FPR trafficking studies. Two primary strategies are employed:
¹²⁵Iodine Radioiodination
Tyrosine’s phenol group undergoes electrophilic substitution using Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycouril) as an oxidant. The peptide (10–50 µg) is reacted with Na¹²⁵I (1–2 mCi) in 0.1 M phosphate buffer (pH 7.4) for 45 seconds at 22°C. Free iodine is removed via PD-10 desalting columns, yielding specific activities of 2,000–2,200 Ci/mmol with full retention of chemotactic activity. Autoradiography confirms binding to human neutrophil membranes with Kd = 0.5 nM [5] [6].
Fluorescein Isothiocyanate (FITC) Conjugation
The ε-amine of lysine reacts with FITC (5-fold molar excess) in N,N-dimethylformamide containing 1% diisopropylethylamine (DIPEA) for 12 hours at 4°C. Purification via size-exclusion chromatography (Sephadex G-25) yields conjugates used for:
Table 3: Radiolabeling Efficiency and Functional Integrity of Conjugates
Conjugate Method | Specific Activity/Labeling Efficiency | Functional Assay (EC₅₀) | Application |
---|---|---|---|
¹²⁵I (Tyrosine) | 2,200 Ci/mmol; >95% incorporation | 0.5 nM (calcium flux) | Receptor saturation binding |
FITC (Lysine) | 1.2 FITC/peptide; 89% recovery | 0.8 nM (chemotaxis) | Live-cell imaging, FPR endocytosis |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9